molecular formula C25H30N4O7 B12488303 Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate

Propyl 2-(morpholin-4-yl)-5-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12488303
M. Wt: 498.5 g/mol
InChI Key: CJGAFNHOGBIWGY-UHFFFAOYSA-N
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Description

PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE: is a complex organic compound that features morpholine and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE typically involves multiple steps. One common approach is the Buchwald-Hartwig amination, which involves the coupling of aryl halides with amines in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a ligand to stabilize the palladium catalyst.

Industrial Production Methods: For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The key intermediates are often synthesized in large batches and then subjected to the final coupling reactions under controlled conditions to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Substitution: The morpholine groups can participate in nucleophilic substitution reactions.

    Hydrogenation: The nitro group can be hydrogenated to form an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Hydrogenation: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Major Products:

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and DNA.

Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE exerts its effects depends on its interaction with molecular targets. The nitrobenzamide group can interact with enzymes and receptors, potentially inhibiting their activity. The morpholine groups can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Uniqueness: PROPYL 2-(MORPHOLIN-4-YL)-5-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE is unique due to the presence of both morpholine and nitrobenzamide groups, which provide a combination of chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C25H30N4O7

Molecular Weight

498.5 g/mol

IUPAC Name

propyl 2-morpholin-4-yl-5-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C25H30N4O7/c1-2-11-36-25(31)20-17-19(4-6-21(20)27-7-12-34-13-8-27)26-24(30)18-3-5-22(23(16-18)29(32)33)28-9-14-35-15-10-28/h3-6,16-17H,2,7-15H2,1H3,(H,26,30)

InChI Key

CJGAFNHOGBIWGY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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